molecular formula C9H5NO2 B13975357 Pyrano[4,3,2-cd][2,1]benzoxazole CAS No. 89381-25-9

Pyrano[4,3,2-cd][2,1]benzoxazole

Cat. No.: B13975357
CAS No.: 89381-25-9
M. Wt: 159.14 g/mol
InChI Key: QXCNBGRGLBTSDT-UHFFFAOYSA-N
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Description

Pyrano[4,3,2-cd][2,1]benzoxazole is a heterocyclic compound that features a fused ring system combining a pyran ring and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrano[4,3,2-cd][2,1]benzoxazole typically involves multi-component reactions. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are often employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions using readily available starting materials. The use of continuous flow reactors and advanced catalytic systems can optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Pyrano[4,3,2-cd][2,1]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

Pyrano[4,3,2-cd][2,1]benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrano[4,3,2-cd][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler structure with similar biological activities.

    Pyrano[2,3-b]quinoline: Another fused ring system with comparable chemical properties.

    Benzo[h]pyrano[2,3-b]quinoline:

Uniqueness

Pyrano[4,3,2-cd][2,1]benzoxazole stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields make it a compound of significant interest .

Properties

CAS No.

89381-25-9

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

3,7-dioxa-2-azatricyclo[6.3.1.04,12]dodeca-1,4(12),5,8,10-pentaene

InChI

InChI=1S/C9H5NO2/c1-2-6-9-7(3-1)11-5-4-8(9)12-10-6/h1-5H

InChI Key

QXCNBGRGLBTSDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC3=C2C(=C1)OC=C3

Origin of Product

United States

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